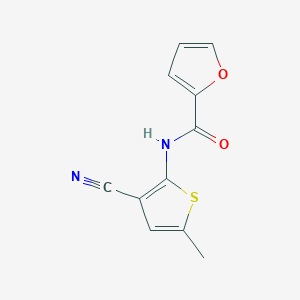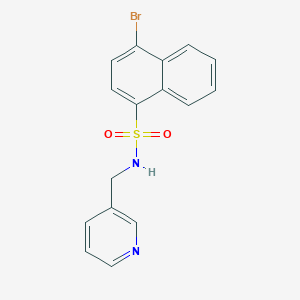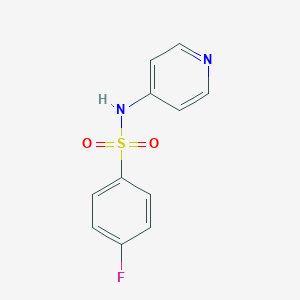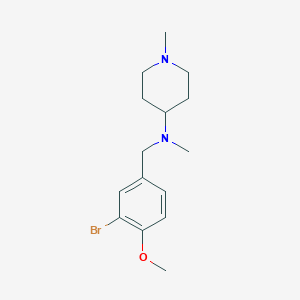
N-(3-cyano-5-methyl-2-thienyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-5-methyl-2-thienyl)-2-furamide, also known as CTAF, is a chemical compound that has been the subject of extensive scientific research due to its potential use in various fields. CTAF is a heterocyclic compound that contains both furan and thiophene rings, and it has been synthesized using a variety of methods.
Wirkmechanismus
The mechanism of action of N-(3-cyano-5-methyl-2-thienyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and survival. N-(3-cyano-5-methyl-2-thienyl)-2-furamide has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, as well as the production of reactive oxygen species that can damage cells.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, N-(3-cyano-5-methyl-2-thienyl)-2-furamide has also been found to have other biochemical and physiological effects. Studies have shown that N-(3-cyano-5-methyl-2-thienyl)-2-furamide can inhibit the production of inflammatory cytokines, which are involved in various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-(3-cyano-5-methyl-2-thienyl)-2-furamide has also been found to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-cyano-5-methyl-2-thienyl)-2-furamide in lab experiments is that it is relatively easy to synthesize and purify. However, one of the limitations of using N-(3-cyano-5-methyl-2-thienyl)-2-furamide is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-cyano-5-methyl-2-thienyl)-2-furamide. One area of interest is in the development of N-(3-cyano-5-methyl-2-thienyl)-2-furamide-based drugs for the treatment of cancer and other diseases. Another area of research is in the development of new synthesis methods for N-(3-cyano-5-methyl-2-thienyl)-2-furamide that could improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of N-(3-cyano-5-methyl-2-thienyl)-2-furamide and its potential applications in various fields.
Synthesemethoden
One of the most common methods for synthesizing N-(3-cyano-5-methyl-2-thienyl)-2-furamide is by reacting 3-cyano-5-methyl-2-thiophenecarboxylic acid with furfurylamine in the presence of a dehydrating agent such as thionyl chloride. This method results in the formation of N-(3-cyano-5-methyl-2-thienyl)-2-furamide with a yield of around 60%.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-5-methyl-2-thienyl)-2-furamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(3-cyano-5-methyl-2-thienyl)-2-furamide has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(3-cyano-5-methyl-2-thienyl)-2-furamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Produktname |
N-(3-cyano-5-methyl-2-thienyl)-2-furamide |
|---|---|
Molekularformel |
C11H8N2O2S |
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
N-(3-cyano-5-methylthiophen-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8N2O2S/c1-7-5-8(6-12)11(16-7)13-10(14)9-3-2-4-15-9/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
MJZPNLAWAZFCER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC=CO2)C#N |
Kanonische SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC=CO2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)



![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)




![2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B259577.png)


![Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate](/img/structure/B259580.png)
